molecular formula C9H15ClN2 B596023 Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 1363383-01-0

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B596023
CAS No.: 1363383-01-0
M. Wt: 186.683
InChI Key: FTHOCZOVCXRYEA-QGGRMKRSSA-N
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Description

Chemical Identity and Nomenclature

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic amine derivative characterized by a nitrogen atom integrated into a bridged bicyclo[3.3.1]nonane framework. The compound’s systematic IUPAC name is (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3-carbonitrile hydrochloride , reflecting its stereochemistry and functional groups. Its molecular formula is C₉H₁₄N₂·HCl , with a molecular weight of 186.68 g/mol .

Key identifiers include:

Property Value Source
CAS Number 1523541-93-6
Molecular Formula C₉H₁₅ClN₂
SMILES N#C[C@H]1CC@@HCCC[C@@H]2C1.Cl
InChI Key STQKPHCYYRWKTN-UHFFFAOYSA-N

The compound’s structure features a cyano (–C≡N) group at the exo-3 position and a protonated nitrogen at the bridgehead, forming a hydrochloride salt. X-ray crystallography or NMR studies would confirm its chair-boat conformation, typical of bicyclo[3.3.1]nonane systems.

Historical Context and Development

The synthesis of azabicyclic compounds gained momentum in the mid-20th century, driven by interest in alkaloids like tropane. This compound emerged more recently as a synthetic target due to its utility in asymmetric catalysis and pharmaceutical intermediates. Early routes involved Mannich annulation reactions, but modern methods employ tandem cyclization strategies. For example, one-pot reactions using paraformaldehyde and dimethylamine yield the bicyclic core, followed by cyanation.

The compound’s development parallels advances in nitroxide radical chemistry, where derivatives like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) are used as oxidants. Its hydrochloride salt improves stability for commercial distribution.

Significance in Organic Chemistry and Chemical Biology

This compound serves as a versatile building block in organic synthesis:

  • Catalysis : Analogous to ABNO, it may act as a precursor for nitroxide radicals that mediate alcohol oxidations.
  • Pharmaceutical Intermediates : The bicyclic scaffold mimics tropane alkaloids, enabling access to neuroactive compounds.
  • Ligand Design : The cyano group facilitates coordination to transition metals, useful in asymmetric hydrogenation.

In chemical biology, its rigid structure aids in studying enzyme-substrate interactions, particularly with monoamine transporters.

Relationship to Azabicyclic Compound Family

Azabicyclo[3.3.1]nonanes are a subset of bridged bicyclic amines with diverse applications:

Compound Class Key Features Applications
Tropane Alkaloids Natural products (e.g., cocaine) Neuroscience research
ABNO Derivatives Stable nitroxyl radicals Catalytic oxidations
Exo-3-Cyano Derivatives Synthetic, cyano-functionalized Pharmaceutical synthesis

This compound distinguishes itself through its synthetic accessibility and functional group versatility, bridging medicinal chemistry and catalysis. Its development underscores the importance of stereochemical control in azabicyclic systems.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5R)-9-azabicyclo[3.3.1]nonane-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c10-6-7-4-8-2-1-3-9(5-7)11-8;/h7-9,11H,1-5H2;1H/t7?,8-,9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHOCZOVCXRYEA-QGGRMKRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride typically involves a multi-step process. One common method includes the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction. This method has been shown to produce good yields of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would likely be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine or alcohol.

Scientific Research Applications

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The azabicyclo[3.3.1]nonane core is versatile, with modifications at the nitrogen position, substituents, and ring functionalization significantly altering pharmacological and physicochemical properties. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Azabicyclo[3.3.1]nonane Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity References
Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride Exo-3-CN, 9-NHCl C₉H₁₄N₂·HCl 150.221 (free base) Moderate lipophilicity (XlogP 0.9), TPSA 32.4 Ų
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride Exo-3-COOCH₃, 9-NHCl C₁₀H₁₈ClNO₂ 219.71 Higher molecular weight; irritant (H315, H319)
9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane] hydrochloride Spiro-cyclopropane at 3-position, 9-NHCl C₁₀H₁₆ClN 187.7 Discontinued (synthesis/stability issues?)
3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride 3,3-diF, 9-NHCl C₈H₁₃F₂N·HCl 200.65 Enhanced metabolic stability (fluorine effect)
Exo-3-Methylamino-9-Boc-9-azabicyclo[3.3.1]nonane 3-NHCH₃, 9-Boc-protected C₁₄H₂₆N₂O₂ 254.37 Improved solubility (Boc group), prodrug potential
3-Methyl-9-benzoyloxy-3-azabicyclo[3.3.1]nonane 3-CH₃, 9-OBz C₁₆H₂₁NO₂ 259.35 Analgesic activity (patented)

Key Observations

Fluorine substitution (3,3-difluoro derivative) improves metabolic stability and lipophilicity, as seen in its higher molecular weight (200.65 g/mol) and fluorine’s electron-withdrawing effects .

Its discontinuation may relate to synthetic challenges or instability . Boc-protected amines (e.g., Exo-3-Methylamino-9-Boc) enhance solubility and serve as prodrugs, with the Boc group cleaved in vivo to release the active amine .

Biological Activity Trends: Derivatives with aromatic substituents (e.g., 9-benzoyloxy) demonstrate analgesic properties, suggesting that electron-rich groups at the 9-position enhance central nervous system (CNS) activity . The target compound’s cyano group may confer selectivity for enzymes or receptors requiring polar interactions, differentiating it from narcotic analgesics with bulkier substituents .

Synthetic Accessibility: The target compound’s synthesis likely employs Michael/aldol cascade reactions or intramolecular N-cyclization, as seen in related azabicyclo[3.3.1]nonane derivatives . In contrast, spiro-cyclopropane derivatives require specialized ring-opening or cross-coupling strategies, complicating large-scale production .

Q & A

What is the molecular structure and physicochemical profile of Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride?

Basic Question
The compound features a bicyclo[3.3.1]nonane scaffold with a cyano group at the exo-3 position and a protonated tertiary amine at the 9-position, stabilized as a hydrochloride salt. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₅H₂₀ClNO
Molecular Weight265.78–265.8 g/mol
Purity Specifications≥95% (HPLC)
Storage ConditionsRoom temperature, dry

Methodological Note : Characterization requires a combination of mass spectrometry (for molecular weight verification), elemental analysis (for purity), and differential scanning calorimetry (for stability profiling).

What established synthetic methodologies exist for constructing the azabicyclo[3.3.1]nonane core structure?

Basic Question
Two primary routes are documented:

Intramolecular N-cyclization : Amine diol precursors undergo cyclization in the presence of trifluoroacetic acid to form the bicyclic structure .

Michael/Aldol Cascade : Enolate intermediates participate in sequential reactions to build the bicyclic framework .

Optimization Tip : Use kinetic studies to determine optimal reaction temperatures (typically 0–25°C) and catalytic conditions (e.g., Lewis acids for stereochemical control).

How can researchers address conflicting NMR spectral interpretations in derivatives of this compound?

Advanced Question
Conflicts in proton/carbon assignments often arise due to conformational flexibility or solvent effects. Resolve these by:

  • Heteronuclear 2D NMR : Employ HSQC (¹H-¹³C) and HMBC (long-range coupling) to map connectivity .
  • Comparative Analysis : Reference spectral data from structurally similar compounds, such as 3-selena-7-azabicyclo[3.3.1]nonane derivatives, which exhibit analogous splitting patterns .

Example : In , ¹H NMR of 7-benzyl-3-selena derivatives resolved ambiguities using deuterated solvents (DMSO-d₆) and variable-temperature NMR.

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